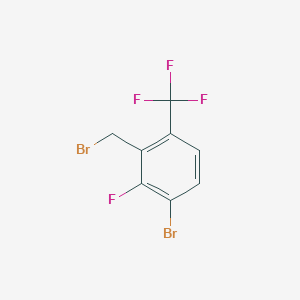
3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride typically involves multi-step organic reactions. The starting materials may include purine derivatives and piperazine compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various functionalized derivatives with altered biological properties.
科学研究应用
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with enzymes, receptors, and other biomolecules.
Medicine
Potential medical applications include its use as a lead compound in drug discovery for treating viral infections, cancer, and other diseases.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals, pharmaceuticals, and other high-value products.
作用机制
The mechanism of action of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
Adenosine Derivatives: Compounds like adenosine and its analogs share structural similarities and may exhibit similar biological activities.
Purine Nucleosides: These compounds are also structurally related and are often studied for their antiviral and anticancer properties.
Uniqueness
The uniqueness of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride lies in its specific functional groups and molecular structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C13H22ClN7O2 |
|---|---|
分子量 |
343.81 g/mol |
IUPAC 名称 |
3-[6-imino-8-(4-methylpiperazin-1-yl)-7H-purin-3-yl]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C13H21N7O2.ClH/c1-18-2-4-19(5-3-18)13-16-10-11(14)15-8-20(12(10)17-13)6-9(22)7-21;/h8-9,14,21-22H,2-7H2,1H3,(H,16,17);1H |
InChI 键 |
PTUBEIWUUPXQKE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(N2)C(=N)N=CN3CC(CO)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


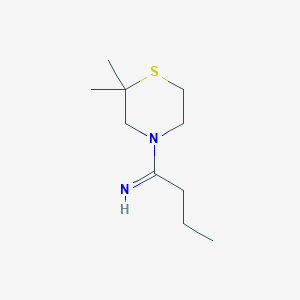

![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
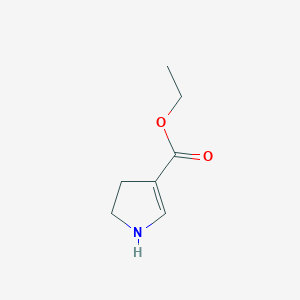
![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
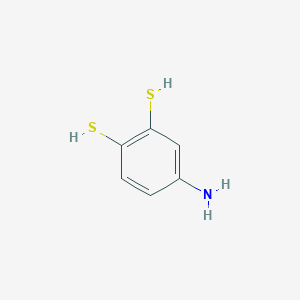
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)
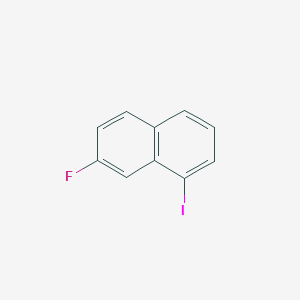

![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)
